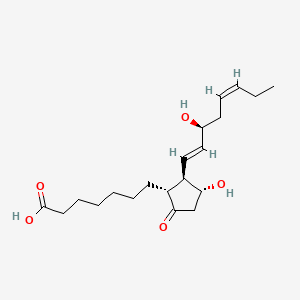

D17 Prostaglandin E1

Overview

Description

D17 Prostaglandin E1: is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandin E1 is known for its vasodilatory, anti-inflammatory, and anti-thrombotic properties. It was discovered in the 1960s and has since been used in various medical applications, particularly in the treatment of peripheral arterial occlusive disease and erectile dysfunction .

Preparation Methods

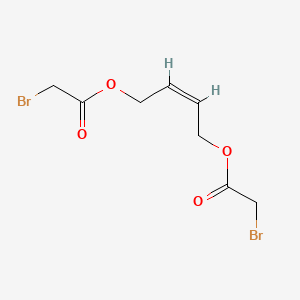

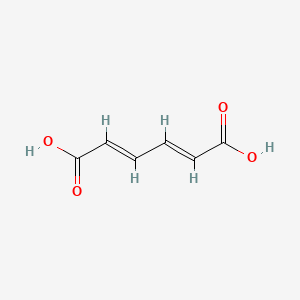

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin E1, typically involves the use of Corey lactone as a key intermediate. The process begins with the formation of a chiral cyclopentane core, which is introduced with high enantioselectivity. The lipid chains are then sequentially incorporated through a series of reactions, including bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: Industrial production of Prostaglandin E1 involves a scalable chemoenzymatic synthesis method. This method allows for the synthesis of prostaglandins in 5 to 7 steps, making it cost-effective and efficient. The common intermediate bromohydrin, a radical equivalent of Corey lactone, is synthesized in only two steps, allowing for the completion of the synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include various prostaglandin analogs and derivatives, which are used in different therapeutic applications .

Scientific Research Applications

Chemistry: In chemistry, Prostaglandin E1 is used as a starting material for the synthesis of various prostaglandin analogs. These analogs are studied for their unique biological activities and potential therapeutic applications .

Biology: In biological research, Prostaglandin E1 is used to study its effects on cellular processes such as inflammation, cell proliferation, and apoptosis. It is also used to investigate its role in pain mediation and vascular function .

Medicine: Medically, Prostaglandin E1 is used to treat conditions such as peripheral arterial occlusive disease, erectile dysfunction, and pulmonary arterial hypertension. It is also used in the induction of labor and the treatment of ductus arteriosus in newborns .

Industry: In the pharmaceutical industry, Prostaglandin E1 is used in the formulation of various drugs. Its anti-inflammatory and vasodilatory properties make it a valuable component in medications for cardiovascular and inflammatory diseases .

Mechanism of Action

Prostaglandin E1 exerts its effects through the activation of G-protein-coupled receptors, leading to the accumulation of adenosine 3’,5’-cyclic monophosphate (cAMP) in vascular smooth muscle cells. This results in vasodilation and inhibition of platelet aggregation. Additionally, Prostaglandin E1 suppresses tumor necrosis factor-induced inflammation by inhibiting nuclear factor-κB activation and reactive oxygen species production .

Comparison with Similar Compounds

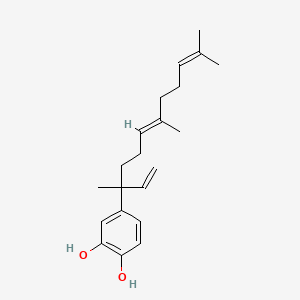

Prostaglandin E2: Similar to Prostaglandin E1, but with different effects on myometrial contractility and inflammatory responses.

Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.

Prostacyclin (Prostaglandin I2): Has potent vasodilatory and anti-thrombotic effects, similar to Prostaglandin E1, but with a shorter half-life.

Uniqueness: Prostaglandin E1 is unique due to its stability and longer half-life compared to other prostaglandins. Its ability to accumulate in sites of inflammation or vascular lesions enhances its therapeutic effects and reduces side effects .

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPLGKUICBQJOS-GAFLZONLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7046-45-9 | |

| Record name | 17,18-Dehydroprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007046459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of 5,6-dihydro-PGE3?

A1: 5,6-dihydro-PGE3 exhibits anti-aggregatory effects on platelets, similar to other prostaglandins like PGE1. [] This means it can inhibit the clumping together of platelets, a crucial step in blood clot formation.

Q2: How does the anti-aggregatory potency of 5,6-dihydro-PGE3 compare to other prostaglandins?

A2: While the provided abstracts don't directly compare the potency of 5,6-dihydro-PGE3 to other prostaglandins, one study found that in patients with coronary artery disease, the anti-aggregatory potency of prostaglandins (including PGE1, 13,14-dihydro-PGE1, and 5,6-dihydro-PGE3) was significantly lower compared to healthy individuals. [] This suggests that disease states might influence the effectiveness of these compounds.

Q3: Are there any factors known to affect the anti-aggregatory potency of prostaglandins like 5,6-dihydro-PGE3?

A4: While not specifically focusing on 5,6-dihydro-PGE3, research suggests that blood plasma components, particularly albumin, can influence the anti-aggregatory potency of prostaglandins. [] This highlights the importance of considering the biological environment when evaluating the activity of such compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Pentadienoic acid, 5-(8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-](/img/structure/B1236065.png)

![[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate](/img/structure/B1236071.png)

![(9E,12E)-N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1236072.png)

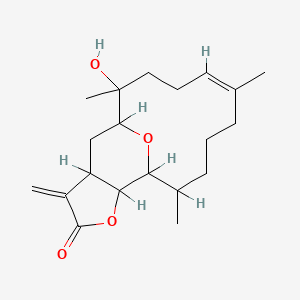

![(1R,4R,6S,9S,13S,16R,19R,21S,24S,28S,32R,34S)-6,21-dimethyl-13,28-bis(prop-1-en-2-yl)-3,18,31,33,35,36-hexaoxaheptacyclo[17.11.2.216,16.16,9.121,24.01,32.04,34]hexatriacontane-2,8,11,17,23,26-hexone](/img/structure/B1236078.png)

![3-[(5Z,9Z,14Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1236084.png)